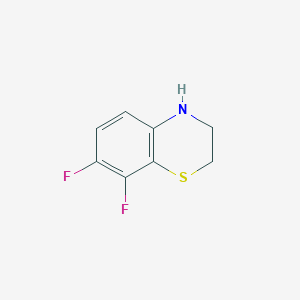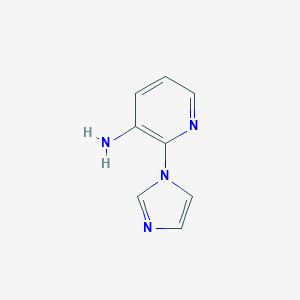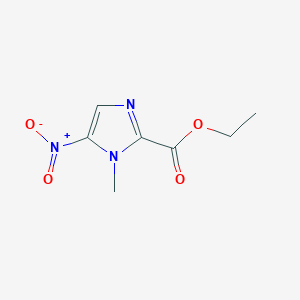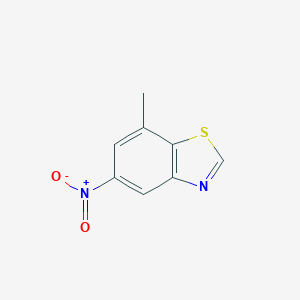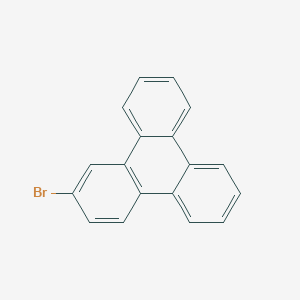
2-Bromotriphenylene
Descripción general
Descripción
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a solid compound with the molecular formula C18H11Br . It has a molecular weight of 307.19 . It is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials .
Synthesis Analysis
The synthesis of 2-Bromotriphenylene involves the reaction of bromine with the compound in dichloromethane at 20°C for 12 hours under an inert atmosphere . Another method involves the use of the second intermediate of step 2 - (4-bromobenzeneYl) -1,1 biphenyl, nitromethane, and a catalytic amount of ferric chloride .Molecular Structure Analysis
The InChI code for 2-Bromotriphenylene is 1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
2-Bromotriphenylene is a solid with a density of 1.5±0.1 g/cm3 . It has a boiling point of 482.9±14.0 °C at 760 mmHg . The compound has a molar refractivity of 87.5±0.3 cm3 . It is also characterized by a polarizability of 34.7±0.5 10-24 cm3 and a molar volume of 208.0±3.0 cm3 .Aplicaciones Científicas De Investigación
OLED Intermediate for the Synthesis of Hole Transport Layer (HTL) Materials or Host Materials
- Application Summary : 2-Bromotriphenylene is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials . These materials are crucial components in OLED devices.
- Results or Outcomes : The use of 2-Bromotriphenylene in the synthesis of HTL materials or host materials can improve the electron mobilities of bipolar hosts for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent devices with low efficiency roll-off .
Fluorescent Probe for Sensors and Biomedical Applications
- Application Summary : 2-Bromotriphenylene can be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications .
- Results or Outcomes : The use of 2-Bromotriphenylene as a fluorescent probe can enhance the sensitivity and specificity of sensors and biomedical applications .
OLED Intermediate for the Synthesis of Hole Transport Layer (HTL) Materials or Host Materials
- Application Summary : 2-Bromotriphenylene is used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials . These materials are crucial components in OLED devices.
- Results or Outcomes : The use of 2-Bromotriphenylene in the synthesis of HTL materials or host materials can improve the electron mobilities of bipolar hosts for Thermally Activated Delayed Fluorescence (TADF) and phosphorescent devices with low efficiency roll-off .
Fluorescent Probe for Sensors and Biomedical Applications
- Application Summary : 2-Bromotriphenylene can be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications .
- Results or Outcomes : The use of 2-Bromotriphenylene as a fluorescent probe can enhance the sensitivity and specificity of sensors and biomedical applications .
I apologize for any confusion, but as of my last update in 2021, I was only able to find detailed information on two applications of 2-Bromotriphenylene. They are used in the synthesis of OLED materials and as a fluorescent probe for sensors and biomedical applications .
Safety And Hazards
Direcciones Futuras
2-Bromotriphenylene is an OLED intermediate used for the synthesis of hole transport layer (HTL) materials or host materials . Its electron-rich and planar structure make it valuable in electroluminescence devices . It can also be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications . This suggests potential future directions in the fields of organic electronics and biomedical research.
Propiedades
IUPAC Name |
2-bromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOYYDMCZUHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593308 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromotriphenylene | |
CAS RN |
19111-87-6 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


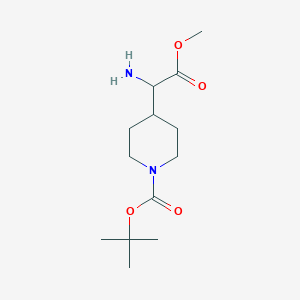
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
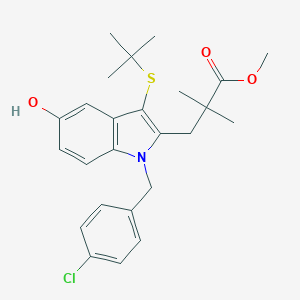
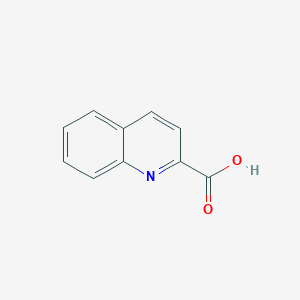
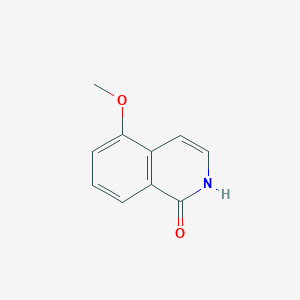
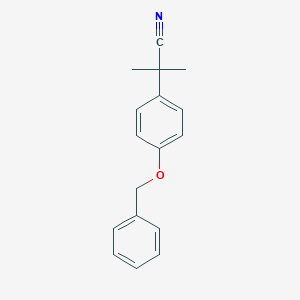
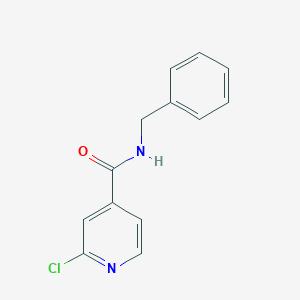
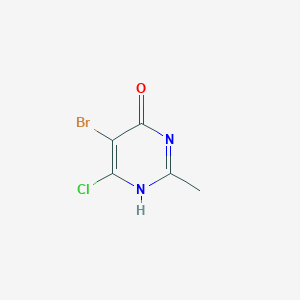
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
